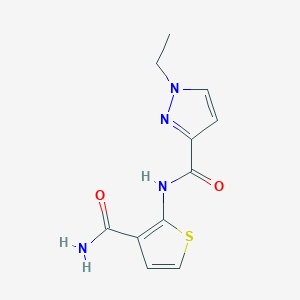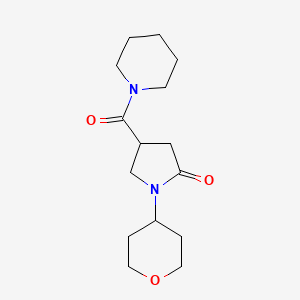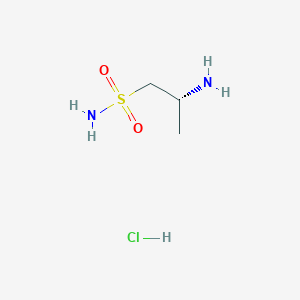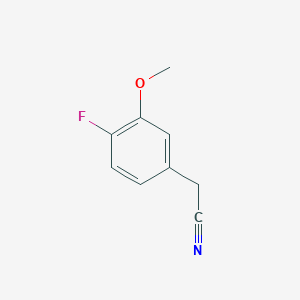
N-(3-carbamoylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-carbamoylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that features a thiophene ring, a pyrazole ring, and various functional groups
Mechanism of Action
Target of Action
The primary target of N-(3-carbamoylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is the 5′-nucleotidase cytosolic II (NT5C2) gene . This gene plays a crucial role in the metabolism of nucleotides, which are the building blocks of DNA and RNA, and thus has a significant impact on cellular processes.
Mode of Action
This compound, also known as CRCD2, acts as a small-molecule NT5C2 nucleotidase inhibitor . It interacts with its target by inhibiting the enzymatic activity of NT5C2, thereby preventing the metabolism of certain nucleotides. This inhibition is effective against both the wild-type and mutant forms of NT5C2 .
Biochemical Pathways
The inhibition of NT5C2 affects the nucleotide metabolism pathway. By inhibiting NT5C2, CRCD2 prevents the normal breakdown of nucleotides, leading to an accumulation of these molecules. This can affect various downstream processes, including DNA replication and RNA transcription, which are essential for cell growth and division .
Result of Action
The inhibition of NT5C2 by CRCD2 leads to a reversal of resistance to the chemotherapy drug 6-mercaptopurine (6-MP) in acute lymphoblastic leukemia (ALL) cells . This is because NT5C2 is a key player in the resistance to 6-MP, a drug commonly used in the treatment of ALL. Therefore, the action of CRCD2 can enhance the cytotoxic effects of 6-MP and effectively reverse thiopurine resistance mediated by both genetic and non-genetic mechanisms of NT5C2 activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, such as 2-bromo-3-carbamoylthiophene, which can be synthesized via bromination and subsequent amide formation.
Pyrazole Ring Formation: The pyrazole ring can be constructed through a cyclization reaction involving hydrazine and an appropriate 1,3-dicarbonyl compound.
Coupling Reaction: The final step involves coupling the thiophene and pyrazole intermediates using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for oxidation of the thiophene ring.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing carbonyl groups.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for introducing halogens into the thiophene ring.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding alcohols from the reduction of carbonyl groups.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-carbamoylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, this compound can be explored for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It could be investigated for its activity against specific diseases, particularly those involving inflammation or cancer, due to its ability to interact with biological macromolecules.
Industry
Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional group versatility.
Comparison with Similar Compounds
Similar Compounds
N-(3-carbamoylthiophen-2-yl)-1H-pyrazole-3-carboxamide: Lacks the ethyl group, potentially altering its biological activity and chemical reactivity.
N-(3-carbamoylthiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide: The methyl group instead of the ethyl group could affect its pharmacokinetics and binding properties.
Uniqueness
N-(3-carbamoylthiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is unique due to the presence of both thiophene and pyrazole rings, which provide a diverse range of chemical reactivity and potential biological activity. The ethyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-2-15-5-3-8(14-15)10(17)13-11-7(9(12)16)4-6-18-11/h3-6H,2H2,1H3,(H2,12,16)(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOSHDDIONHDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 4-{2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate](/img/structure/B2894700.png)
![5-chloro-2-methoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2894702.png)

![3-[[3,5-Bis(trifluoromethyl)phenyl]methylamino]-4-[[(S)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B2894704.png)
![3-(4-chlorophenyl)-1,7-bis(2-methoxyethyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2894705.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2894706.png)
![4-[3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]thiomorpholine-3-carbonitrile](/img/structure/B2894707.png)

![N-[(4-methoxyphenyl)methyl]-4-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2894714.png)
